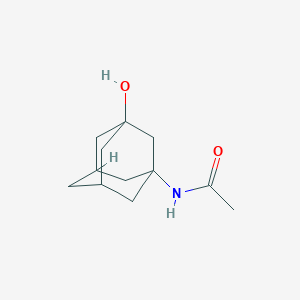

N-(3-Hydroxyadamantan-1-yl)acetamide

Overview

Description

N-(3-Hydroxyadamantan-1-yl)acetamide, commonly referred to as 3-HA, is an important synthetic compound used in a variety of scientific research applications. 3-HA is a cyclic amide that is produced through a multi-step synthesis process. It is a versatile reagent used in organic synthesis and has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Organic Chemistry and Synthesis :

- The Ritter reaction of adamantane derivatives, such as 1-hydroxymethyladamantane, with acetonitrile results in products like N-3-homoadamantyl acetamide and N-1-adamantylmethyl acetamide. These reactions are essential in the synthesis of adamantane-based compounds (Sasaki, Eguchi, Toru, & Itô, 1970).

- Amidation of adamantane with acetonitrile and bromotrichloromethane, in the presence of Mo(CO)6 in an aqueous medium, is a key process in synthesizing biologically active aminoadamantanes, which have applications in treating various viral diseases (Khusnutdinov et al., 2011).

Medicinal Chemistry and Drug Synthesis :

- N-(2-Hydroxyphenyl)acetamide is an intermediate for synthesizing antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, is crucial for natural antimalarial drug synthesis (Magadum & Yadav, 2018).

- N-(2-Hydroxy phenyl) acetamide exhibits significant anti-arthritic and anti-inflammatory activity, particularly in adjuvant-induced arthritis models in rats, highlighting its potential in developing anti-arthritic drugs (Jawed, Shah, Jamall, & Simjee, 2010).

Biological Activity and Antimicrobial Properties :

- Some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives exhibit notable antimicrobial activity against various bacteria and fungi, demonstrating the potential of adamantane derivatives in antimicrobial drug development (Kaplancıklı et al., 2012).

Materials Science and Engineering :

- Novel coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity. These findings are relevant for developing new materials with antioxidant properties (Chkirate et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-(3-Hydroxyadamantan-1-yl)acetamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4, also known as the T-cell antigen CD26 enzyme, plays a vital role in deactivating the incretin hormone, which is responsible for insulin catabolism . It also hydrolyzes opioid peptides engaged in pain modulation .

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the deactivation of the incretin hormone, thereby promoting insulin secretion .

Biochemical Pathways

The inhibition of DPP-4 affects the insulin signaling pathway . This leads to a decrease in blood glucose levels, which is beneficial for managing diabetes .

Pharmacokinetics

Similar compounds, such as gliptins (dpp-4 inhibitors), can be taken orally once a week or in combination with another hypoglycemic agent . This suggests that this compound may have favorable ADME properties.

Result of Action

The inhibition of DPP-4 by this compound leads to an increase in insulin secretion and a decrease in blood glucose levels . This can help manage conditions like diabetes . Additionally, it has been suggested that this compound may have analgesic properties, potentially through its action as a selective TRPA1 channel antagonist .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N-(3-Hydroxyadamantan-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with dipeptidyl peptidase 4 (DPP-4), an enzyme known for its role in deactivating incretin hormones responsible for insulin catabolism . This compound acts as an inhibitor of DPP-4, thereby influencing glucose metabolism and insulin regulation. Additionally, it interacts with opioid peptides, modulating pain responses .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DPP-4, this compound enhances the activity of incretin hormones, leading to improved insulin secretion and glucose uptake in pancreatic beta cells . This compound also affects gene expression related to glucose metabolism and insulin signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of incretin hormones . This inhibition leads to prolonged activity of incretin hormones, enhancing insulin secretion and reducing blood glucose levels. Additionally, this compound influences gene expression by modulating transcription factors involved in glucose metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on DPP-4, leading to sustained improvements in glucose metabolism and insulin regulation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4, improving glucose metabolism without significant adverse effects . At higher doses, toxic effects such as hepatic and renal toxicity have been observed. Threshold effects indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors related to glucose metabolism, such as glucokinase and insulin receptors . The compound’s inhibition of DPP-4 leads to increased levels of active incretin hormones, which in turn enhance insulin secretion and glucose uptake. This modulation of metabolic flux contributes to improved glycemic control.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with carrier proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall efficacy and distribution within the body.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in these subcellular locations influences its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name |

N-(3-hydroxy-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-8(14)13-11-3-9-2-10(4-11)6-12(15,5-9)7-11/h9-10,15H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQQCWHALQYFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385724 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

778-10-9 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

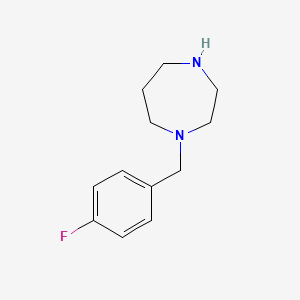

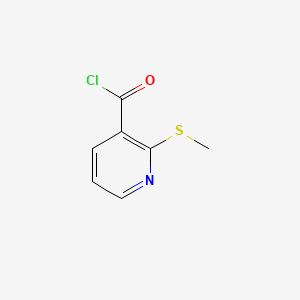

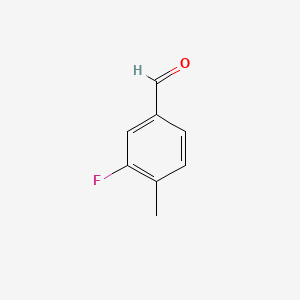

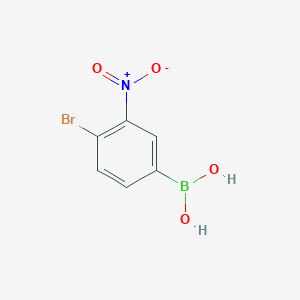

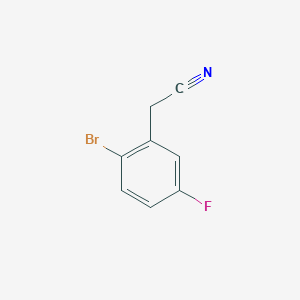

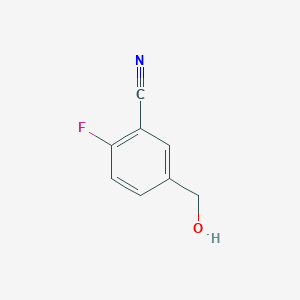

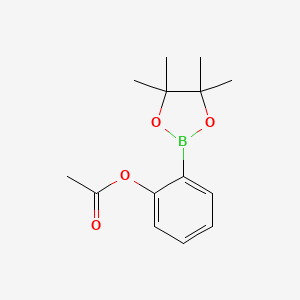

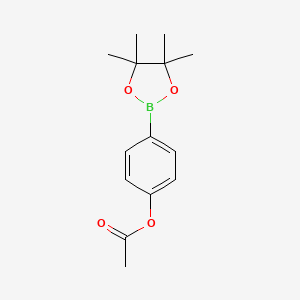

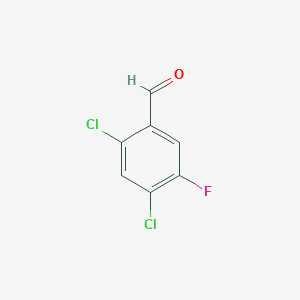

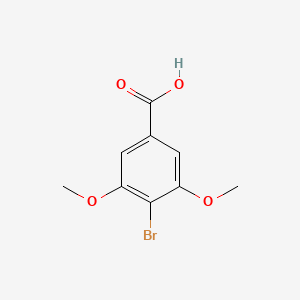

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)

![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)